molecular formula C27H25N3O B2954490 (2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one CAS No. 1030386-34-5

(2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one

Cat. No.: B2954490
CAS No.: 1030386-34-5
M. Wt: 407.517
InChI Key: YUOWPNXGYZOMOT-BUHFOSPRSA-N
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Description

The compound (2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one is a complex organic molecule featuring a pyrazole ring, a piperidine ring, and a phenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the naphthalen-1-yl group. The piperidine ring is then synthesized and attached to the pyrazole ring. Finally, the phenylprop-2-en-1-one moiety is introduced through a condensation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one: can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, such as halides or amines .

Scientific Research Applications

(2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting downstream cellular processes. Alternatively, it could interact with receptors on the cell surface, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets (2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one apart is its unique combination of structural features, which confer specific chemical reactivity and biological activity. The presence of both a pyrazole ring and a piperidine ring, along with the phenylprop-2-en-1-one moiety, allows for diverse interactions with molecular targets, making it a versatile compound for research and development .

Properties

IUPAC Name

(E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O/c31-27(14-13-20-7-2-1-3-8-20)30-17-15-22(16-18-30)25-19-26(29-28-25)24-12-6-10-21-9-4-5-11-23(21)24/h1-14,19,22H,15-18H2,(H,28,29)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOWPNXGYZOMOT-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)C(=O)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)C(=O)/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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